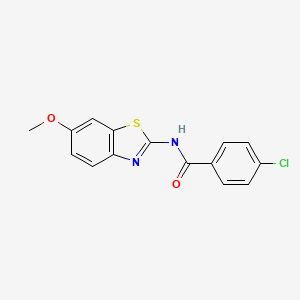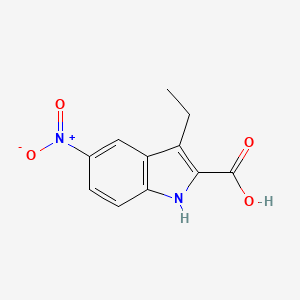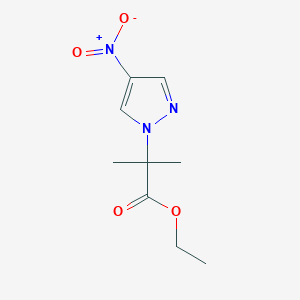![molecular formula C23H26N4O2 B2809918 2-{[1-(1H-indole-6-carbonyl)piperidin-4-yl]methyl}-2,3,5,6,7,8-hexahydrocinnolin-3-one CAS No. 2178770-96-0](/img/structure/B2809918.png)
2-{[1-(1H-indole-6-carbonyl)piperidin-4-yl]methyl}-2,3,5,6,7,8-hexahydrocinnolin-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound contains an indole group, a piperidine ring, and a hexahydrocinnolinone group. Indole is a heterocyclic compound that is a part of many biologically active compounds . Piperidine is a common structural motif in many pharmaceuticals and other fine chemicals .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The indole group is aromatic, and the piperidine ring is a six-membered ring with one nitrogen atom .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions and reagents used . The indole group, for example, can undergo electrophilic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, indole is a crystalline solid , and the properties of the compound could also be influenced by the piperidine and hexahydrocinnolinone groups .Aplicaciones Científicas De Investigación
Synthesis and Configuration Analysis
- Król et al. (2022) conducted a study on the synthesis of chiral 3-(piperidin-3-yl)-1H-indole derivatives, which are closely related to the compound . They utilized a process involving N-alkylation of derivatives of racemic 3-(piperidin-3-yl)-1H-indoles, revealing insights into the molecular structure and configuration of such compounds through systematic studies, including X-ray crystallography (Król et al., 2022).
Serotonin Receptor Affinity Studies
- Research by Andersen et al. (1992) on substituted 3-(4-fluorophenyl)-1H-indoles, which structurally resemble the compound of interest, showed significant findings regarding serotonin 5-HT2 receptor affinity. This study is relevant for understanding the interaction of similar compounds with serotonin receptors, a key aspect in drug development for neurological disorders (Andersen et al., 1992).
Anti-Tumor and Anti-Inflammatory Properties
- Girgis (2009) investigated compounds structurally similar to the query compound, focusing on their anti-tumor and anti-inflammatory properties. This research highlights the potential therapeutic applications of such compounds in oncology and inflammation treatment (Girgis, 2009).
Alkaloid Synthesis
- Natsume (1986) explored the synthesis of alkaloids containing a piperidine ring, providing valuable insights into the chemical processes and potential applications of compounds like the one in the field of alkaloid synthesis (Natsume, 1986).
Dual Inhibitor Potential
- Bautista-Aguilera et al. (2014) reported on the design and synthesis of new indole derivatives, including those with piperidine rings, as dual inhibitors for cholinesterase and monoamine oxidase. This study is relevant for understanding the potential use of similar compounds in treating neurodegenerative disorders (Bautista-Aguilera et al., 2014).
Mecanismo De Acción
Target of Action
It is known that indole derivatives, which are part of the compound’s structure, have been found to bind with high affinity to multiple receptors . These receptors are often involved in various biological activities, making indole derivatives valuable for treatment development .
Mode of Action
Indole derivatives are known to interact with their targets, leading to a variety of biological activities . These activities include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Indole derivatives are known to influence a broad spectrum of biological pathways due to their interaction with multiple receptors . The downstream effects of these interactions can lead to a variety of biological responses, depending on the specific receptors and pathways involved .
Result of Action
Given the broad range of biological activities associated with indole derivatives , it can be inferred that the compound may have diverse molecular and cellular effects. These effects could potentially include changes in cell signaling, gene expression, or enzymatic activity, among others .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-[[1-(1H-indole-6-carbonyl)piperidin-4-yl]methyl]-5,6,7,8-tetrahydrocinnolin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O2/c28-22-14-18-3-1-2-4-20(18)25-27(22)15-16-8-11-26(12-9-16)23(29)19-6-5-17-7-10-24-21(17)13-19/h5-7,10,13-14,16,24H,1-4,8-9,11-12,15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSKTUQZCVMCCRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NN(C(=O)C=C2C1)CC3CCN(CC3)C(=O)C4=CC5=C(C=C4)C=CN5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[1-(1H-indole-6-carbonyl)piperidin-4-yl]methyl}-2,3,5,6,7,8-hexahydrocinnolin-3-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl 3-[(3,4,5-trimethoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B2809840.png)
![9-(4-ethoxyphenyl)-1-methyl-3-(2-morpholinoethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2809845.png)

![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-(1,3,7-trimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl)sulfanylacetamide](/img/structure/B2809848.png)
![6-Phenyl-2-[1-(pyridin-3-ylmethyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2809849.png)
![(Z)-ethyl 2-(2-((2-phenoxybenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2809850.png)




![1-(3-chloro-2-methylphenyl)-3-[(2-thienylmethyl)amino]-2(1H)-pyrazinone](/img/structure/B2809856.png)
![N-phenethyl-2-((3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2809858.png)